pentyl 2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate
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Overview
Description
Pentyl [(3-benzyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C25H30N2O4S2 . This compound features a unique structure that includes a pyrano-thieno-pyrimidine core, which is known for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of pentyl [(3-benzyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves multiple steps, starting with the formation of the pyrano-thieno-pyrimidine core. This is typically achieved through a series of condensation reactions involving appropriate starting materials under controlled conditions. The final step involves the esterification of the sulfanyl group with pentyl acetate .
Chemical Reactions Analysis
Pentyl [(3-benzyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Scientific Research Applications
Pentyl [(3-benzyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of pentyl [(3-benzyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to pentyl [(3-benzyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate include other pyrano-thieno-pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.
Properties
CAS No. |
346727-51-3 |
---|---|
Molecular Formula |
C25H30N2O4S2 |
Molecular Weight |
486.7g/mol |
IUPAC Name |
pentyl 2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C25H30N2O4S2/c1-4-5-9-12-30-20(28)16-32-24-26-22-21(18-13-25(2,3)31-15-19(18)33-22)23(29)27(24)14-17-10-7-6-8-11-17/h6-8,10-11H,4-5,9,12-16H2,1-3H3 |
InChI Key |
CCPHBVUKVNBOPU-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC4=CC=CC=C4 |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1CC4=CC=CC=C4 |
Origin of Product |
United States |
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